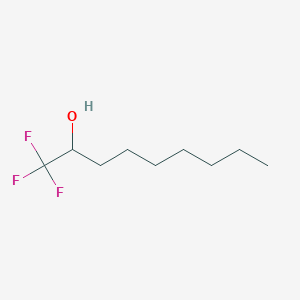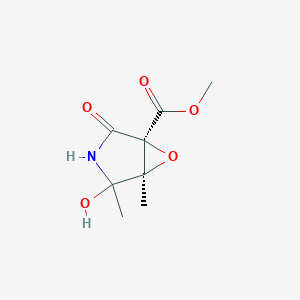
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, also known as DMEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEMB is a cyclic lactam that contains a unique chemical structure that makes it an interesting compound for researchers.
Mechanism Of Action
The mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is not fully understood. However, it is believed that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is believed to act by disrupting the nervous system of insects, leading to paralysis and death.
Biochemical And Physiological Effects
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have a range of biochemical and physiological effects. In vitro studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines. In vivo studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can reduce tumor growth and improve survival rates in animal models. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been found to have low toxicity to mammals and birds, making it a potentially safer alternative to traditional insecticides.
Advantages And Limitations For Lab Experiments
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It also has a wide range of potential applications, making it a versatile compound for researchers. However, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a highly reactive compound that requires careful handling to ensure safety.
Future Directions
There are several future directions for research on 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. One potential area of research is the development of new anti-cancer drugs based on the structure of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Another area of research is the development of new insecticides based on the insecticidal properties of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Additionally, further research is needed to fully understand the mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam and its potential side effects. Finally, research is needed to explore the potential uses of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam in material science, such as the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a unique and versatile compound that has potential applications in various fields. Its anti-cancer and anti-inflammatory properties, insecticidal properties, and potential use in material science make it an interesting compound for researchers. While there is still much to be learned about 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, its potential for future research is promising.
Synthesis Methods
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,5-dimethyl-3-hydroxy-2-methyl-2H-pyran-6-one with methyl isocyanate in the presence of a catalyst. The reaction yields 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam as a white crystalline solid with a high purity level.
Scientific Research Applications
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have insecticidal properties. It has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and spider mites. In material science, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
properties
CAS RN |
142438-62-8 |
|---|---|
Product Name |
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam |
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl (1S,5R)-4-hydroxy-4,5-dimethyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-6-7(2,12)9-4(10)8(6,14-6)5(11)13-3/h12H,1-3H3,(H,9,10)/t6-,7?,8-/m0/s1 |
InChI Key |
CVBAQIXFRBFEAQ-PPSBICQBSA-N |
Isomeric SMILES |
C[C@]12[C@](O1)(C(=O)NC2(C)O)C(=O)OC |
SMILES |
CC12C(NC(=O)C1(O2)C(=O)OC)(C)O |
Canonical SMILES |
CC12C(NC(=O)C1(O2)C(=O)OC)(C)O |
synonyms |
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methoxycarbonyl)-gamma-butyrolacta m |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
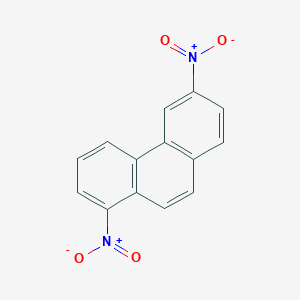
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
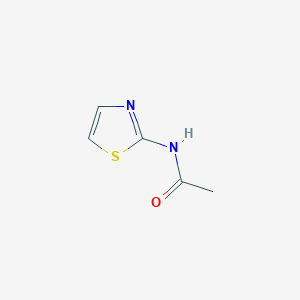
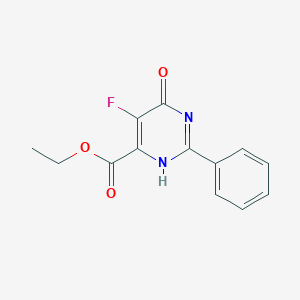
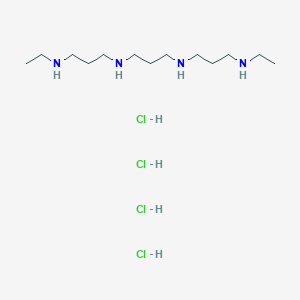
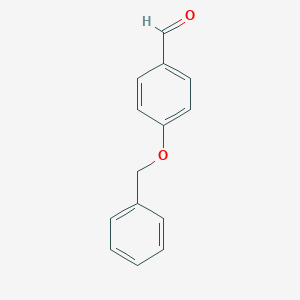
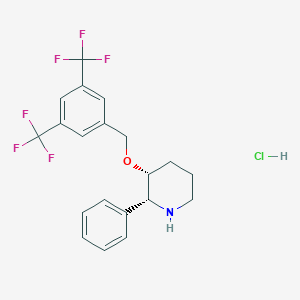
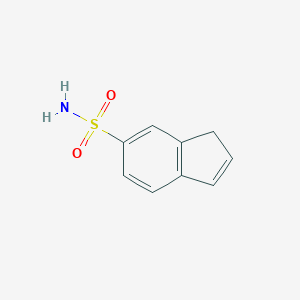
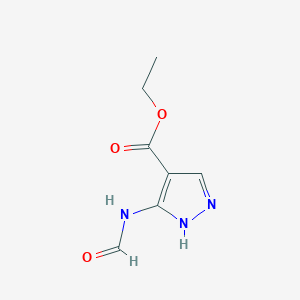
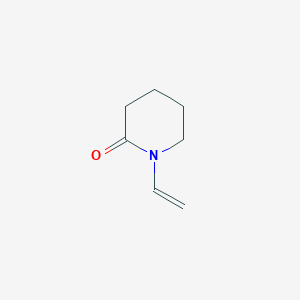
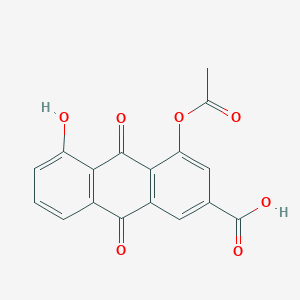
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
